p-Cyanoacetophenone-d4
Overview
Description
p-Cyanoacetophenone-d4 is a deuterated form of p-Cyanoacetophenone, where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling. The molecular formula of this compound is C9H3D4NO, and it has a molecular weight of 149.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing p-Cyanoacetophenone involves the direct catalytic selective oxidation of ethylbenzonitrile. This process uses a solid catalyst and oxygen or air to achieve the desired product. The reaction conditions typically include a catalyst dosage of 0.5 to 20%, a reaction pressure of 0.01 to 2.00 MPa, and a temperature range of 40 to 200°C. The reaction time is usually between 0.3 to 1.5 hours, with a conversion rate of 61.0% and a selectivity of 99.3% .
Industrial Production Methods
The industrial production of p-Cyanoacetophenone-d4 follows similar synthetic routes but on a larger scale. The use of multi-component compound solid catalysts, which are modified by organic addition agents, is common. These catalysts often include elements such as silver, aluminum, cerium, cobalt, chromium, copper, iron, manganese, nickel, phosphorus, tin, titanium, and vanadium .
Chemical Reactions Analysis
Types of Reactions
p-Cyanoacetophenone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
p-Cyanoacetophenone-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in NMR spectroscopy to ensure accurate measurements.
Biology: The compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
this compound is used in the development of pharmaceuticals, particularly in the synthesis of anticancer agents.Industry: It is utilized in the production of specialty chemicals and as a reference material in quality control processes
Mechanism of Action
The mechanism of action of p-Cyanoacetophenone-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
p-Cyanoacetophenone: The non-deuterated form of p-Cyanoacetophenone-d4, with similar chemical properties but different isotopic labeling.
4-Acetylbenzonitrile: Another name for p-Cyanoacetophenone, highlighting its structural similarity.
4-Cyanophenyl methyl ketone: A compound with a similar structure but different functional groups
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This isotopic labeling provides distinct advantages in terms of sensitivity and resolution, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
4-acetyl-2,3,5,6-tetradeuteriobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHXWGWBKZSJC-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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